1-(Chloromethyl)-2-phenoxybenzene

Description

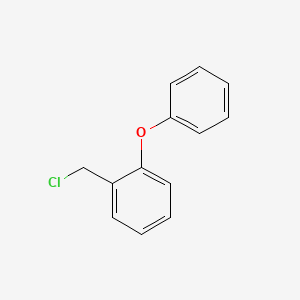

1-(Chloromethyl)-2-phenoxybenzene (C₁₃H₁₁ClO, molecular weight: 218.68 g/mol) is a chloromethyl-substituted aromatic compound featuring a phenoxy group at the ortho position. It serves as a versatile intermediate in organic synthesis, particularly in the production of plasticizers, flavoring agents, and fragrances .

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGILLBRWRDXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974377 | |

| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5888-53-9, 31426-72-9 | |

| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5888-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (chloromethyl)phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031426729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (chloromethyl)phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Chloromethyl)-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Phenoxybenzyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

1-(Chloromethyl)-2-phenoxybenzene is likely to undergo a process known as Blanc chloromethylation. This reaction involves the chemical interaction of aromatic rings with formaldehyde and hydrogen chloride, catalyzed by zinc chloride or other Lewis acids, to form chloromethyl arenes. The reaction conditions protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring.

Biochemical Pathways

It’s known that chloromethyl compounds can react with thiols, likely in a glutathione s-transferase–mediated reaction. Glutathione is a crucial antioxidant in cells, and its pathways could potentially be affected.

Biological Activity

Overview

1-(Chloromethyl)-2-phenoxybenzene, also known as o-phenoxybenzyl chloride, is an organic compound with the chemical formula C₁₃H₁₁ClO. This compound is characterized by a benzene ring substituted with a chloromethyl group and a phenoxy group. Its unique structural features make it of significant interest in various fields, particularly in medicinal chemistry and biochemistry.

The biological activity of this compound is primarily linked to its reactivity as an organoboron reagent, particularly in the Suzuki–Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules.

Target Interactions

- Transmetalation : The compound interacts with biological macromolecules through transmetalation processes, influencing cellular functions and potentially modulating enzyme activities.

- Substitution Reactions : The chloromethyl group can be substituted by various nucleophiles, leading to the formation of derivatives that may exhibit distinct biological properties.

Biological Activity

Research indicates that this compound has several biological activities:

Antimicrobial Activity

Compounds structurally similar to this compound have exhibited antimicrobial properties. For example:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 1.25 mg/mL

- Klebsiella pneumoniae : MIC = 0.625 mg/mL

These findings suggest potential applications in developing antimicrobial agents .

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented. While specific data on this compound's antioxidant activity are scarce, its structural features suggest it may possess similar properties to other phenolic compounds that scavenge free radicals and reduce oxidative stress .

Research Applications

This compound serves various roles in scientific research:

- Synthetic Intermediate : It is utilized in synthesizing more complex organic molecules and polymers.

- Biochemical Probes : The compound can function as a probe in biochemical assays, aiding the study of enzyme-catalyzed reactions and cellular signaling pathways.

- Drug Development : Its potential for modifying biological targets makes it a candidate for drug design aimed at specific therapeutic outcomes.

Case Studies and Research Findings

Recent studies highlight the significance of phenolic compounds in medicinal chemistry:

Scientific Research Applications

Synthesis Applications

1-(Chloromethyl)-2-phenoxybenzene is primarily utilized as an intermediate in organic synthesis. Its chloromethyl group makes it a versatile reagent for further chemical transformations:

- Formation of Phenolic Compounds : It can be used to synthesize various phenolic derivatives by nucleophilic substitution reactions. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

- Synthesis of Biologically Active Molecules : The compound serves as a precursor for synthesizing biologically active molecules, including antifungal and antibacterial agents. For example, it can be transformed into more complex structures that exhibit significant biological activity.

Biological Research Applications

In the field of biological research, this compound has been studied for its potential therapeutic properties:

- Proteomics Research : The compound is used in proteomics studies to label proteins for analysis. Its reactive chloromethyl group allows it to form covalent bonds with amino acids in proteins, facilitating the identification and characterization of protein interactions .

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Industrial Applications

The compound's unique properties make it suitable for several industrial applications:

- Pharmaceutical Manufacturing : It is employed in the synthesis of pharmaceutical intermediates, contributing to the production of drugs with enhanced efficacy and reduced side effects.

- Agrochemical Production : The ability to modify its structure allows for the development of herbicides and pesticides that are more effective against target pests while minimizing environmental impact.

Case Study 1: Synthesis of Antifungal Agents

A study demonstrated the use of this compound in synthesizing novel antifungal agents. By modifying the phenoxy group, researchers were able to create compounds with improved antifungal activity against Candida species. The study highlighted the compound's role as a key intermediate in developing effective treatments for fungal infections.

Case Study 2: Protein Labeling Techniques

In proteomics research, this compound was utilized to label specific proteins in cell extracts. The resulting labeled proteins were analyzed using mass spectrometry, allowing researchers to map protein interactions within cellular pathways. This application underscores the compound's significance in advancing our understanding of cellular mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene (C₈H₅ClFNO)

- Key Features : Incorporates fluorine and isocyanate groups.

- Molecular Weight : 185.58 g/mol .

- Reactivity: The electron-withdrawing fluorine and highly reactive isocyanate group enhance its utility in polymer and pharmaceutical synthesis. Compared to 1-(Chloromethyl)-2-phenoxybenzene, this compound is more electrophilic, favoring reactions with amines or alcohols.

1-(Chloromethyl)-3,5-dimethylbenzene (C₉H₁₁Cl)

- Key Features : Methyl groups at meta positions.

- Molecular Weight : 154.64 g/mol .

- NMR Data: Distinct ¹H NMR signals at 6.75 ppm (arene CH) and 4.15 ppm (CH₂Cl), with methyl groups at 2.04 ppm .

1-(Chloromethyl)-4-methoxybenzene (C₈H₉ClO)

- Key Features : Methoxy group at the para position.

- Applications : Used in synthesizing oxadiazole derivatives via reactions with 1,3,4-oxadiazole intermediates .

- Electronic Effects: The methoxy group donates electrons via resonance, reducing the electrophilicity of the chloromethyl group relative to the phenoxy-substituted compound.

1-(Chloromethyl)-2-(1-phenylethyl)benzene (C₁₅H₁₅Cl)

- Key Features : Bulky phenylethyl substituent.

- Molecular Weight : 230.73 g/mol .

- Physical Properties: Higher boiling point (321.8°C) and density (1.079 g/cm³) due to increased molecular weight and lipophilicity . This compound’s steric bulk may limit its reactivity in crowded synthetic environments compared to this compound.

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR resolve the chloromethyl (–CH₂Cl) and phenoxy aromatic signals. For example, the chloromethyl group shows a triplet near δ 4.5–5.0 ppm due to coupling with adjacent protons .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., C₁₃H₁₁ClO: [M+H]⁺ at m/z 218.05) .

- X-ray crystallography : Used to determine bond lengths and angles, particularly the Cl–C–C–O dihedral angle, which influences reactivity .

How can mechanistic studies elucidate the reactivity of the chloromethyl group in cross-coupling reactions?

Advanced

The chloromethyl group acts as an electrophilic site in SN2 reactions or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Mechanistic insights include:

- DFT calculations : Predict activation energies for nucleophilic attack on the chloromethyl carbon .

- Kinetic isotope effects : Deuterated analogs (e.g., CD₂Cl) help identify rate-determining steps .

- In situ monitoring : Techniques like IR spectroscopy track intermediate formation during palladium-catalyzed couplings .

How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Advanced

Discrepancies often arise from:

- Synthetic impurities : Residual solvents (e.g., DMF) alter solubility profiles. Use GC-MS to identify contaminants .

- Polymorphism : Crystallization conditions (e.g., cooling rate) affect melting points. Differential Scanning Calorimetry (DSC) can detect polymorphs .

- Hydrolytic instability : The chloromethyl group hydrolyzes in aqueous media. Stability studies under controlled pH (e.g., 4–9) and temperature are critical .

What strategies optimize this compound’s use as an intermediate in pharmaceutical synthesis?

Q. Intermediate

- Functionalization : The chloromethyl group can be replaced with amines or thiols to generate bioactive scaffolds (e.g., antitumor agents) .

- Protection/deprotection : Use Boc or Fmoc groups to temporarily mask reactive sites during multi-step syntheses .

- Scale-up challenges : Mitigate exothermic side reactions by controlled reagent addition (e.g., dropwise addition of PCl₃) .

How can computational models predict the compound’s interactions with biological targets?

Q. Advanced

- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on the chloromethyl group’s electrostatic potential .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.